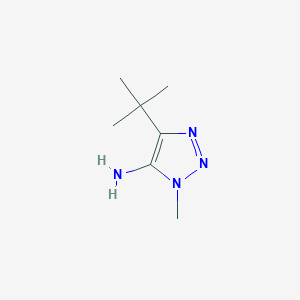

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine

Description

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine is a triazole derivative characterized by a five-membered aromatic ring containing three nitrogen atoms. The compound features a tert-butyl group at position 4 and a methyl group at position 1. These substituents influence its electronic, steric, and physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-tert-butyl-3-methyltriazol-4-amine |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)5-6(8)11(4)10-9-5/h8H2,1-4H3 |

InChI Key |

UMXJLNJUFIATCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N(N=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine typically involves the reaction of tert-butyl azide with methyl acetylene in the presence of a copper catalystThe reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 25-50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Various halogenating agents in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with different functional groups.

Scientific Research Applications

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Employed in bioconjugation techniques for labeling biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. In bioconjugation, it acts as a ligand that forms stable complexes with metal ions, facilitating the attachment of biomolecules. In drug development, it interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Bulky substituents (e.g., tert-butyl, phenyl) correlate with higher melting points due to improved crystalline packing .

- Electron-withdrawing groups (e.g., nitro in , pyridine in ) reduce yields compared to electron-neutral substituents.

- The target compound’s methyl group may enhance solubility relative to benzyl or phenyl analogues .

Pharmacological Potential

- Benzimidazole-triazole hybrids (e.g., 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine) are evaluated for anticancer and antimicrobial activities due to dual heterocyclic motifs .

- Nitro-substituted triazoles () are investigated for antiproliferative effects, suggesting that the tert-butyl group in the target compound could similarly modulate biological interactions .

Structural and Electronic Comparisons

- Electronic Effects : Methyl groups are electron-donating, increasing electron density at the triazole ring compared to electron-withdrawing nitro or pyridine substituents .

- Hydrogen Bonding : The amine group at position 5 enables hydrogen bonding, a feature shared with analogues like N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine .

Biological Activity

4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine (CAS No. 113353-99-4) is a nitrogen-containing heterocyclic compound belonging to the triazole family. The triazole moiety is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine is , with a molecular weight of 154.21 g/mol. Its structure includes a tert-butyl group and a methyl group attached to the triazole ring, which influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H14N4 |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 113353-99-4 |

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar triazole structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, the broader class of 1,2,4-triazoles has shown efficacy as antifungal agents and has been utilized in several commercial fungicides .

Case Study: A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential antibacterial applications. Specific derivatives demonstrated MIC values significantly lower than traditional antibiotics like vancomycin .

Anticancer Potential

The anticancer properties of triazole derivatives are gaining attention. Mechanistic studies suggest that these compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation.

Research Findings: A recent investigation into triazole derivatives revealed that they could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Compounds with a similar structure to 4-tert-butyl-1-methyl-1H-1,2,3-triazol-5-amine have been shown to exhibit cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

Emerging research indicates that triazole compounds may possess neuroprotective properties. They may act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action: The interaction of triazoles with AChE can enhance cholinergic transmission in the brain, potentially improving cognitive function in affected individuals .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the substituents on the triazole ring can significantly influence their pharmacological profiles.

Key Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.